molecular formula C10H20N2O B3176074 6-AMINO-1-(PYRROLIDIN-1-YL)HEXAN-1-ONE CAS No. 97124-81-7

6-AMINO-1-(PYRROLIDIN-1-YL)HEXAN-1-ONE

Cat. No.: B3176074
CAS No.: 97124-81-7
M. Wt: 184.28 g/mol
InChI Key: BOWMBZZBXMGGNP-UHFFFAOYSA-N
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Description

The specific properties and research applications for 6-Amino-1-(pyrrolidin-1-yl)hexan-1-one are currently not available in our database. This compound features a hexan-1-one chain linked to a pyrrolidine ring and a primary amine group, a structure often investigated in medicinal chemistry for its potential as a synthetic intermediate. Researchers are advised to consult specialized chemical databases and scientific literature for detailed information on its synthesis, characteristics, and uses. This product is designated for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-1-pyrrolidin-1-ylhexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c11-7-3-1-2-6-10(13)12-8-4-5-9-12/h1-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWMBZZBXMGGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Amino 1 Pyrrolidin 1 Yl Hexan 1 One

Retrosynthetic Dissection and Strategic Planning for 6-AMINO-1-(PYRROLIDIN-1-YL)HEXAN-1-ONE

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available precursors. For this compound, the most logical disconnections are at the amide bond and the carbon-nitrogen bond of the primary amine.

Primary Disconnection: Amide Bond

The most evident retrosynthetic disconnection is at the amide C-N bond. This cleavage suggests a reaction between pyrrolidine (B122466) and a derivative of 6-aminohexanoic acid. To prevent self-reaction and other side reactions, the primary amine of the 6-aminohexanoic acid moiety would need to be protected with a suitable protecting group (PG), such as a carbamate (B1207046) (e.g., Boc, Cbz) or a phthalimide (B116566) group. This leads to two key synthons: pyrrolidine and a protected 6-aminohexanoic acid. The carboxylic acid would require activation (e.g., as an acyl chloride or through the use of coupling agents) to facilitate the acylation of pyrrolidine.

Alternative Disconnection Strategies

An alternative strategy involves disconnecting the C5-C6 bond of the hexanoyl backbone, which could conceptually be formed via a Grignard reaction or other carbon-carbon bond-forming reactions. However, this approach is generally more complex and less convergent than the amide bond formation strategy. Another possibility is the construction of the pyrrolidine ring itself, though this is less common when pyrrolidine is a readily available starting material. mdpi.com

Established Synthetic Pathways to this compound

Based on the retrosynthetic analysis, the most practical synthesis involves the formation of the amide bond followed by the deprotection of the terminal amine.

The formation of the amide bond between a protected 6-aminohexanoic acid and pyrrolidine is a crucial step. grafiati.com Several well-established methods can be employed for this transformation:

Acyl Chloride Method: The protected 6-aminohexanoic acid can be converted to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with pyrrolidine, typically in the presence of a non-nucleophilic base (e.g., triethylamine (B128534), pyridine) to neutralize the HCl byproduct.

Carbodiimide Coupling: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to promote the direct coupling of carboxylic acids and amines. These reagents activate the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), can suppress side reactions and improve yields.

Other Coupling Agents: A variety of other peptide coupling reagents can also be utilized. These include phosphonium-based reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium-based reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

The choice of coupling agent can be guided by factors such as desired reaction conditions, cost, and ease of purification.

Table 1: Comparison of Common Amide Bond Formation Methods

Method Activating Agent Typical Solvent Temperature (°C) Advantages Disadvantages
Acyl Chloride SOCl₂, (COCl)₂ DCM, THF 0 to r.t. High reactivity, inexpensive Requires anhydrous conditions, generates HCl
Carbodiimide DCC, EDC DCM, DMF 0 to r.t. Mild conditions, good yields Byproduct removal can be difficult (DCU), potential for racemization

In the most common synthetic route, the terminal amine is present in a protected form throughout the initial steps. The final step is the removal of the protecting group to unveil the primary amine.

From a Protected Amine: If a Boc group is used, it can be readily cleaved under acidic conditions, for instance, with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or with HCl in an organic solvent like dioxane or methanol (B129727). If a Cbz group is employed, it is typically removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst). Phthalimide protecting groups can be removed using hydrazine (B178648) monohydrate in a process known as the Ing-Manske procedure.

From a Precursor Functional Group: An alternative approach involves introducing the amine group at a later stage of the synthesis. For example, one could start with 6-bromo-1-(pyrrolidin-1-yl)hexan-1-one. The terminal amine can then be introduced via a nucleophilic substitution reaction with an amine surrogate, such as sodium azide (B81097), followed by reduction of the resulting azide to the amine (e.g., via catalytic hydrogenation or with triphenylphosphine (B44618) in the Staudinger reaction).

The hexyl backbone is typically derived from a commercially available starting material like 6-aminohexanoic acid (also known as ε-aminocaproic acid) or its lactam, caprolactam. If a more elaborate synthesis is required, the hexyl chain can be constructed through various carbon-carbon bond-forming reactions. For instance, a shorter chain aldehyde could be extended using a Wittig reaction with a suitable phosphonium (B103445) ylide, followed by reduction of the resulting double bond. However, for the synthesis of this compound, starting with a pre-formed six-carbon chain is almost always more efficient.

Advanced and Sustainable Synthetic Approaches for this compound

Modern synthetic chemistry increasingly focuses on the development of more sustainable and efficient catalytic methods.

While classical stoichiometric reagents are effective, catalytic approaches offer advantages in terms of atom economy and waste reduction.

Catalytic Amide Bond Formation: Research into the direct catalytic amidation of carboxylic acids with amines is an active area. While not yet as widely adopted as traditional coupling methods for complex molecules, certain catalysts based on boron or other elements can facilitate this transformation, often at elevated temperatures to drive off the water byproduct.

Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative for chemical synthesis. mdpi.com For instance, a lipase (B570770) could potentially be used to catalyze the amidation of a 6-aminohexanoic acid ester with pyrrolidine. Furthermore, transaminases could be employed in alternative synthetic routes where the amine is introduced via the reduction of a ketone precursor. mdpi.com These enzymatic methods operate under mild conditions (aqueous media, near-neutral pH, room temperature) and can offer excellent chemo-, regio-, and stereoselectivity.

Iron-Catalyzed Reactions: Iron catalysis has emerged as a cost-effective and environmentally friendly option for various organic transformations. nih.gov For example, an iron-catalyzed amination could potentially be used to introduce the terminal amine group.

The application of these advanced catalytic methods to the synthesis of this compound could lead to more efficient and greener manufacturing processes.

Table 2: Summary of Compound Names

Compound Name Molecular Formula
This compound C₁₀H₂₀N₂O
Pyrrolidine C₄H₉N
6-Aminohexanoic acid C₆H₁₃NO₂
Thionyl chloride SOCl₂
Oxalyl chloride C₂Cl₂O₂
Triethylamine C₆H₁₅N
Dicyclohexylcarbodiimide (DCC) C₁₃H₂₂N₂
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) C₈H₁₇N₃
1-Hydroxybenzotriazole (HOBt) C₆H₅N₃O
Trifluoroacetic acid (TFA) C₂HF₃O₂
Hydrazine monohydrate H₆N₂O

Lack of Specific Research Hinders Detailed Synthesis Analysis of this compound

The exploration for synthetic methodologies did not yield established protocols for the construction of this compound. While the synthesis of structurally related compounds, such as those containing a pyrrolidine ring or a hexan-1-one moiety, is documented, a direct and detailed procedure for the target compound remains elusive. For instance, the synthesis of various pyrrolidine derivatives often starts from precursors like proline or 4-hydroxyproline, but a specific pathway to the 6-amino substituted hexan-1-one is not described. nih.govmdpi.com

Similarly, investigations into the application of green chemistry principles and continuous flow techniques for the synthesis of this compound did not uncover any specific examples. While green chemistry is a growing field in pharmaceutical and chemical manufacturing, with a focus on reducing waste and using less hazardous substances, and continuous flow technology offers advantages in terms of safety and scalability, their application to this particular compound has not been a subject of published research. nih.gov

Furthermore, the absence of dedicated synthesis papers means that specific purification and isolation protocols for this compound are also not documented. General purification techniques such as chromatography and recrystallization would likely be applicable, but the optimal conditions and expected outcomes are not detailed in the scientific literature for this compound.

Due to the lack of specific research data, the creation of detailed data tables and an in-depth discussion of research findings as requested is not possible at this time. Further primary research would be required to establish and report on the synthetic methodologies and associated protocols for this compound.

Derivatization and Chemical Transformations of 6 Amino 1 Pyrrolidin 1 Yl Hexan 1 One

Chemical Reactivity of the Primary Amine Functionality in 6-AMINO-1-(PYRROLIDIN-1-YL)HEXAN-1-ONE

The terminal primary amine (-NH₂) group is a potent nucleophile, making it the primary site for a variety of chemical modifications. byjus.com Its unshared pair of electrons readily attacks electrophilic centers, enabling reactions such as acylation, alkylation, and imine formation. ncert.nic.in

Acylation Reactions and Amide Formation

Primary amines readily undergo acylation when treated with acylating agents like acid chlorides or acid anhydrides. libretexts.orgorgoreview.com This nucleophilic acyl substitution reaction converts the primary amine of this compound into a new secondary amide. The reaction proceeds through the nucleophilic attack of the amine's nitrogen on the carbonyl carbon of the acylating agent. orgoreview.com This is typically followed by the elimination of a leaving group (e.g., chloride). orgoreview.com

The reaction is often conducted in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. ncert.nic.inorgoreview.com The resulting N-acylated product is significantly less nucleophilic and basic than the starting amine because the nitrogen's lone pair is delocalized by resonance with the newly introduced carbonyl group. orgoreview.com This deactivation prevents further acylation, allowing for a clean, monosubstituted product. libretexts.orgopenstax.org

Table 1: Representative Acylation Reactions of Primary Amines

Amine Substrate Acylating Agent Base Product Reference
Primary Aliphatic Amine Acetyl Chloride Pyridine N-Alkylacetamide byjus.comncert.nic.in
Primary Aromatic Amine Acetic Anhydride (B1165640) Pyridine Acetanilide orgoreview.com

This table presents generalized acylation reactions analogous to what would be expected for the primary amine of this compound.

Alkylation and Reductive Amination Pathways

The primary amine can be alkylated by reaction with alkyl halides. libretexts.org However, this direct alkylation method often suffers from a lack of control, as the resulting secondary amine is also nucleophilic and can react further, leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. ncert.nic.inopenstax.org

A more controlled and widely used method for introducing an alkyl group is reductive amination . masterorganicchemistry.com This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate. This imine is then reduced in situ to the corresponding secondary amine. masterorganicchemistry.comnih.gov

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comharvard.edu These reagents are particularly effective because they are mild enough not to reduce the starting aldehyde or ketone but are reactive enough to reduce the intermediate iminium ion. harvard.edu This chemoselectivity allows for high yields of the mono-alkylated amine product. acs.org

Table 2: Examples of Reductive Amination of Primary Amines

Amine Carbonyl Compound Reducing Agent Product Reference
Benzylamine Benzaldehyde NaBH₃CN Dibenzylamine masterorganicchemistry.com
Primary Amine Aldehyde/Ketone NaBH(OAc)₃ Secondary Amine harvard.edu

This table illustrates the versatility of reductive amination for forming new C-N bonds, a pathway directly applicable to this compound.

Formation of Imine and Schiff Base Derivatives

The reaction of the primary amine of this compound with an aldehyde or a ketone under appropriate conditions leads to the formation of an imine (also known as a Schiff base). This reaction is an equilibrium process that involves the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. The formation of the imine is typically catalyzed by acid.

This imine formation is the foundational first step in the reductive amination pathway discussed previously. masterorganicchemistry.com However, the imine itself can be a stable and isolable product, particularly when derived from aromatic aldehydes or when the water byproduct is removed from the reaction mixture to drive the equilibrium forward.

Intramolecular and Intermolecular Cyclization Reactions

The primary amine functionality allows this compound to participate in cyclization reactions. Intramolecular cyclization can occur if a suitable electrophilic center is present or can be generated on the hexanoyl chain. For instance, derivatives of the parent compound could be designed to undergo intramolecular aminolysis or acylation, leading to the formation of heterocyclic rings such as lactams. acs.orgacs.org Studies on related molecules, such as 2-aminomethylbenzamide, have shown that the primary amine can attack an amide carbonyl intramolecularly to form a cyclic product like phthalimidine. acs.org

Intermolecular cyclization involves the reaction of the amine with a separate molecule containing at least two electrophilic sites. This can lead to the formation of larger heterocyclic structures. For example, tandem reactions involving the acylation of ortho-substituted anilines followed by intramolecular cyclization are known to produce various N-heterocycles. rsc.org Similar strategies could be envisioned for this compound, where it acts as a diamine equivalent in multi-component reactions.

Chemical Reactivity of the Amide Linkage in this compound

The amide bond is characterized by significant stability due to resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group. nih.govkhanacademy.org This resonance imparts a partial double-bond character to the C-N bond, making it planar and relatively unreactive compared to other carbonyl derivatives like esters. nih.govmdpi.com

Hydrolytic Stability and Mechanism Investigations

Amide hydrolysis, the cleavage of the amide bond to yield a carboxylic acid and an amine, is generally a slow process that requires harsh conditions, such as prolonged heating in strong acid or base. libretexts.org

Base-Promoted Hydrolysis : In the presence of a strong base like NaOH, hydrolysis occurs via the direct nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. jove.comchemistrysteps.com This forms a tetrahedral intermediate, which then collapses to expel the pyrrolidine (B122466) anion as the leaving group. This is the rate-limiting step and is generally unfavorable because the amide ion is a very strong base and thus a poor leaving group. chemistrysteps.com The reaction is driven to completion by the final, irreversible acid-base reaction between the initially formed carboxylic acid and the strong base present (either the hydroxide or the liberated amine anion), forming a stable carboxylate salt. chemistrysteps.comyoutube.com

While generally stable, some N-acyl amides have shown unexpected hydrolytic instability under surprisingly mild acidic conditions, such as trifluoroacetic acid/water mixtures at room temperature. nih.gov This reactivity is influenced by the nature of the groups attached to the amide, suggesting that the hydrolytic stability of this compound under specific conditions warrants careful experimental evaluation.

Table 3: General Conditions for Amide Hydrolysis

Hydrolysis Type Reagents Conditions Products Reference
Acid-Catalyzed H₂O, H₂SO₄ (strong acid) Heat Carboxylic Acid + Ammonium Salt youtube.comjove.com

This table outlines the typical harsh conditions required for the hydrolysis of the stable amide bond.

Selective Reduction Chemistries

The selective reduction of the carbonyl and amide functionalities in this compound presents a valuable strategy for generating new molecular scaffolds. The choice of reducing agent and reaction conditions dictates the outcome of the reduction, allowing for the targeted synthesis of either the corresponding alcohol or the fully reduced amine.

The ketone moiety can be selectively reduced to a secondary alcohol, yielding 6-amino-1-(pyrrolidin-1-yl)hexan-1-ol, using mild hydride reagents such as sodium borohydride (B1222165) (NaBH₄). This reagent is generally chemoselective for ketones and aldehydes in the presence of less reactive functional groups like amides. The reaction is typically carried out in protic solvents like methanol (B129727) or ethanol (B145695) at ambient temperatures.

Conversely, the reduction of the tertiary amide function requires more potent reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing both the ketone and the amide. rsc.orgyoutube.comyoutube.com Complete reduction of this compound with LiAlH₄ would be expected to yield 1-(pyrrolidin-1-yl)hexane-1,6-diamine. Catalytic hydrogenation represents another avenue for reduction. Depending on the catalyst and conditions, different outcomes can be achieved. For instance, rhodium-based catalysts have been shown to be effective in the hydrogenation of N-heterocycles. mdpi.com

Below is a table summarizing the potential selective reduction chemistries for this compound based on established chemical principles.

Table 1: Selective Reduction of this compound

Starting MaterialReagentSolventProduct
This compoundSodium Borohydride (NaBH₄)Methanol6-amino-1-(pyrrolidin-1-yl)hexan-1-ol
This compoundLithium Aluminum Hydride (LiAlH₄)Diethyl ether or THF1-(pyrrolidin-1-yl)hexane-1,6-diamine
This compoundRhodium on Carbon (Rh/C), H₂Ethanol6-amino-1-(pyrrolidin-1-yl)hexane

Transformations Involving the Hexyl Alkane Chain of this compound

The hexyl alkane chain of this compound provides a scaffold for various chemical modifications, allowing for the introduction of new functional groups and the alteration of the molecule's physical and chemical properties. These transformations can be strategically employed to synthesize a range of derivatives with potential applications in different fields of chemistry.

One potential transformation is the α-functionalization of the ketone. For instance, α-bromination can be achieved using reagents like N-bromosuccinimide (NBS) under acidic or radical conditions. The resulting α-bromo ketone is a versatile intermediate that can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to introduce diverse side chains. nih.gov

Another possibility is the functionalization of the carbon chain through free-radical reactions. For example, under specific conditions, halogenation at other positions of the hexyl chain could be achieved, although selectivity might be challenging. Furthermore, the primary amino group can be utilized to direct transformations. For instance, after suitable protection, the amino group can influence the reactivity of the adjacent methylene (B1212753) groups.

The following table outlines hypothetical transformations of the hexyl chain, based on known organic reactions.

Table 2: Transformations of the Hexyl Alkane Chain

Starting MaterialReagent(s)Product
This compoundN-Bromosuccinimide (NBS), cat. H⁺2-bromo-6-amino-1-(pyrrolidin-1-yl)hexan-1-one
2-bromo-6-amino-1-(pyrrolidin-1-yl)hexan-1-oneSecondary Amine (e.g., Piperidine)6-amino-2-(piperidin-1-yl)-1-(pyrrolidin-1-yl)hexan-1-one
This compoundIodoalkane, Zn(acac)₂6-(alkylamino)-1-(pyrrolidin-1-yl)hexan-1-one researchgate.net

Participation of this compound in Multicomponent Reaction Frameworks

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. mdpi.comorganic-chemistry.org The structure of this compound, containing both a primary amine and a ketone, makes it a suitable candidate for participation in several well-known MCRs, such as the Ugi and Passerini reactions. nih.govnih.govnih.govwikipedia.orgwikipedia.orgmdpi.comorganic-chemistry.orgthieme-connect.dersc.orgnih.gov

In the context of an Ugi four-component reaction (U-4CR) , this compound could serve as both the amine and the ketone component in an intramolecular fashion, or as the amine component in an intermolecular reaction with another aldehyde or ketone. A plausible intermolecular U-4CR would involve the reaction of this compound (as the amine), an aldehyde, a carboxylic acid, and an isocyanide to yield a complex α-acylamino amide derivative. The use of ketones in Ugi reactions is well-documented, suggesting the feasibility of this transformation. nih.gov

The Passerini three-component reaction (P-3CR) typically involves an aldehyde or ketone, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.orgrsc.org In this case, the ketone functionality of this compound could react with a carboxylic acid and an isocyanide to form an α-acyloxy amide derivative. The primary amino group would likely need to be protected to prevent side reactions.

The table below illustrates the potential products from the participation of this compound in these MCRs, based on their established mechanisms.

Table 3: Multicomponent Reactions

Reaction TypeReactantsPotential Product Structure
Ugi Reaction (Intermolecular)This compound, Aldehyde (R¹CHO), Carboxylic Acid (R²COOH), Isocyanide (R³NC)α-Acylamino amide derivative with the N-substituent derived from the starting material.
Passerini Reaction (with protected amine)N-protected this compound, Carboxylic Acid (R¹COOH), Isocyanide (R²NC)α-Acyloxy amide derivative.

Advanced Spectroscopic and Structural Characterization Methodologies for 6 Amino 1 Pyrrolidin 1 Yl Hexan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of atomic connectivity and spatial arrangement can be assembled.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 6-amino-1-(pyrrolidin-1-yl)hexan-1-one would be expected to show distinct signals for the protons of the hexyl chain, the pyrrolidine (B122466) ring, and the terminal amino group. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen), with protons closer to these atoms typically appearing further downfield.

Pyrrolidine Ring Protons: The four protons on the carbons adjacent to the nitrogen atom (positions 2' and 5') would likely appear as multiplets around 3.3-3.5 ppm due to the deshielding effect of the amide nitrogen. The remaining four protons (positions 3' and 4') would be expected upfield, around 1.8-2.0 ppm.

Hexyl Chain Protons: The α-protons (C2) adjacent to the carbonyl group would be the most downfield of the chain, likely appearing as a triplet around 2.2-2.4 ppm. The protons on the carbon adjacent to the terminal amine (C6) would also be downfield, expected around 2.7-2.9 ppm. The other methylene (B1212753) protons (C3, C4, C5) would form a complex multiplet region further upfield, typically between 1.2 and 1.7 ppm.

Amine Protons: The protons of the primary amine (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration, but typically in the 1.5-3.0 ppm range.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their electronic environment.

Carbonyl Carbon (C1): The most deshielded carbon would be the amide carbonyl, expected to appear significantly downfield in the range of 170-175 ppm.

Pyrrolidine Ring Carbons: The carbons bonded to the nitrogen (C2' and C5') would be deshielded, appearing around 45-48 ppm. The other two carbons (C3' and C4') would be found further upfield, around 24-26 ppm.

Hexyl Chain Carbons: The carbon α to the carbonyl (C2) would be expected around 35-38 ppm. The carbon bonded to the terminal amine (C6) would appear around 40-42 ppm. The remaining methylene carbons (C3, C4, C5) would have signals in the 25-32 ppm range.

Expected ¹³C NMR Chemical Shift Ranges

Carbon Atom Expected Chemical Shift (ppm)
C1 (C=O) 170 - 175
C2 35 - 38
C3 25 - 28
C4 26 - 29
C5 30 - 32
C6 40 - 42
C2', C5' (Pyrrolidine) 45 - 48

2D NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecule's structural connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons along the hexyl chain (H2 with H3, H3 with H4, etc.) and within the pyrrolidine ring (H2' with H3', H3' with H4', etc.), allowing for the complete mapping of these spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.com This is a powerful tool for assigning carbon signals based on the already-assigned proton signals. For instance, the proton signal at ~2.3 ppm would show a cross-peak with the carbon signal at ~36 ppm, confirming their direct bond as C2-H2.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). sdsu.eduyoutube.com This is crucial for connecting the different fragments of the molecule. Key expected HMBC correlations would include:

The protons on C2 and the protons on C2' of the pyrrolidine ring correlating to the carbonyl carbon (C1). This confirms the connection of the hexanoyl chain and the pyrrolidine ring to the amide group.

The protons on C5 correlating to the C6 carbon, linking the main chain to the terminal amino-bearing carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformational preferences. In this molecule, NOESY could reveal spatial proximities between protons on the pyrrolidine ring and the adjacent methylene group (C2) of the hexanoyl chain.

Mass Spectrometry (MS) Methodologies for Molecular Composition

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental formula of a compound.

HRMS measures molecular masses with very high accuracy (typically to within 5 ppm). This precision allows for the determination of a unique elemental formula. For this compound, the neutral chemical formula is C₁₀H₂₀N₂O. The expected exact mass of the protonated molecule, [M+H]⁺, would be calculated and compared to the measured value to confirm the elemental composition.

Expected High-Resolution Mass Data

Ion Formula Calculated Exact Mass (m/z)
[C₁₀H₂₀N₂O + H]⁺ 185.16484

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (or a primary fragment) and subjecting it to collision-induced dissociation to produce fragment ions. purdue.edumdpi.com The resulting fragmentation pattern provides a structural fingerprint of the molecule. For the protonated this compound, characteristic fragmentation pathways would be expected:

Loss of the Pyrrolidine Moiety: A common fragmentation for N-acylpyrrolidines is the cleavage of the C-N amide bond. This could lead to the formation of a hexanoyl-related cation.

Alpha-Cleavage: Cleavage of the C-C bond alpha to the terminal amine is a characteristic fragmentation for primary amines.

Amide Bond Cleavage: The amide bond itself is a likely point of fragmentation, potentially leading to a pyrrolidinyl cation (m/z 70.08) and an acylium ion derived from the hexanoyl chain. Studies on related α-pyrrolidinophenone cathinones show that the loss of the pyrrolidine ring is a consistently observed fragmentation pathway. wvu.edu

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy:

N-H Stretching: The primary amine (-NH₂) would exhibit two characteristic stretching bands in the region of 3300-3500 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the stretching of the tertiary amide carbonyl group would be expected in the range of 1630-1680 cm⁻¹.

C-H Stretching: Aliphatic C-H stretching vibrations from the hexyl chain and pyrrolidine ring would appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

N-H Bending: The scissoring vibration of the primary amine would cause an absorption in the 1590-1650 cm⁻¹ region, which may overlap with the C=O stretch.

Raman Spectroscopy: Raman spectroscopy provides complementary information. nih.gov

C-H Stretching: Symmetrical C-H stretching modes are often strong in Raman spectra and would be prominent in the 2850-2960 cm⁻¹ region.

C-C Backbone: The carbon backbone of the hexyl chain would produce a series of characteristic skeletal vibrations in the fingerprint region (800-1200 cm⁻¹).

Symmetry: The C=O stretch is also Raman active. As Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds, the C-C and C-H bonds of the aliphatic portions would yield strong signals.

Table of Mentioned Compounds

Compound Name
This compound
6-Amino-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one
2-(Pyrrolidin-1-yl)-1-(p-tolyl)hexan-1-one
6-Amino-1-hexanol
1-(Pyrrolidin-1-yl)hexan-1-one

X-ray Crystallography for Solid-State Molecular Architecture of this compound

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the molecule in the solid state.

Hypothetical Application and Expected Insights:

To apply this technique, a high-quality single crystal of this compound would be required. This crystal would be mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern would be analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The analysis would be expected to reveal:

Conformation of the Pyrrolidine Ring: The pyrrolidine ring is not planar and can adopt various conformations, such as an envelope or twisted form. X-ray data would precisely define this conformation. For instance, in a related compound, 2-Amino-6-(pyrrolidin-1-yl)-4-p-tolyl-pyridine-3,5-dicarbonitrile, the pyrrolidine ring was found to adopt an envelope conformation. nih.gov In another case, 2-Amino-4-(4-chlorophenyl)-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile, the pyrrolidine ring exhibited a twisted conformation. nih.gov

Conformation of the Hexanamide Chain: The flexibility of the six-carbon chain allows for numerous possible conformations. The crystallographic data would show the specific folded or extended arrangement of this chain in the crystal lattice.

Intermolecular Interactions: A key aspect of crystal structure analysis is the identification of non-covalent interactions that stabilize the crystal packing. For this compound, this would likely involve hydrogen bonding between the terminal amino group (-NH2) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule.

Illustrative Crystallographic Data for a Related Pyrrolidine-Containing Compound:

While data for the title compound is unavailable, the crystallographic data for a different molecule, 2-Amino-4-(4-chlorophenyl)-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile, provides an example of the type of information that would be obtained. nih.gov

ParameterValueReference
Molecular FormulaC₁₇H₁₄ClN₅ nih.gov
Crystal SystemTriclinic nih.gov
Space GroupP-1 nih.gov
a (Å)7.318 (5) nih.gov
b (Å)9.060 (5) nih.gov
c (Å)12.011 (5) nih.gov
α (°)87.196 (5) nih.gov
β (°)80.477 (5) nih.gov
γ (°)83.795 (5) nih.gov
Volume (ų)780.4 (8) nih.gov
Key Intermolecular BondN-H···N hydrogen bonds nih.gov

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Elucidation (if applicable to chiral derivatives)

The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical activity. However, if chiral derivatives were to be synthesized—for example, by introducing a stereocenter on the hexanoyl chain or the pyrrolidine ring—chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would become indispensable tools for their stereochemical analysis.

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption (ΔA) versus wavelength.

Application to Chiral Derivatives: For a chiral derivative of this compound, the n→π* electronic transition of the carbonyl group in the amide moiety would be a key chromophore. This transition is sensitive to the local stereochemical environment. The sign and magnitude of the Cotton effect (the characteristic peak in a CD spectrum) associated with this chromophore could be used to determine the absolute configuration of the adjacent stereocenter. This is often achieved by comparing the experimental spectrum to spectra of related compounds with known configurations or through computational predictions.

Optical Rotatory Dispersion (ORD) Spectroscopy:

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum plots this rotation against wavelength, and the resulting curve is known as an ORD curve.

Application to Chiral Derivatives: Similar to CD, ORD can be used to determine the absolute configuration of chiral molecules. The shape of the ORD curve, particularly in the region of an absorption band (a phenomenon known as the Cotton effect), is characteristic of the stereochemistry. For a chiral derivative of the title compound, the carbonyl chromophore would produce a distinctive Cotton effect curve, allowing for stereochemical assignment.

Mechanistic Investigations of Chemical Processes Involving 6 Amino 1 Pyrrolidin 1 Yl Hexan 1 One

Kinetic Analysis of Reaction Pathways with 6-AMINO-1-(PYRROLIDIN-1-YL)HEXAN-1-ONE

There is no available data concerning the reaction rates, rate constants, or activation energies for any chemical processes involving this compound.

Identification and Characterization of Reaction Intermediates

No studies have been published that identify or characterize any transient species or intermediates formed during reactions of this compound.

Transition State Analysis and Reaction Coordinate Mapping

Computational or experimental analyses of transition states and reaction coordinates for reactions involving this molecule have not been reported.

Influence of Solvation and Media Effects on Reactivity

The impact of different solvents or reaction media on the reactivity and reaction pathways of this compound has not been documented.

Role of Catalysis in Modulating Reaction Mechanisms

There is no information on the use of catalysts to influence or control the reaction mechanisms of this compound.

Due to the complete absence of research findings, the creation of data tables or a detailed discussion of research in these areas is not feasible.

Theoretical and Computational Studies of 6 Amino 1 Pyrrolidin 1 Yl Hexan 1 One

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Conformational Analysis and Energy Landscapes

A molecule like 6-AMINO-1-(PYRROLIDIN-1-YL)HEXAN-1-ONE, with its flexible hexyl chain and pyrrolidine (B122466) ring, can exist in numerous spatial arrangements or conformations. Conformational analysis is a computational method used to identify the most stable three-dimensional structures (lowest energy conformers) and to map the potential energy surface.

Methodology: This involves systematically rotating the rotatable bonds (e.g., C-C bonds in the hexyl chain, the C-N bond connecting to the pyrrolidine ring) and calculating the potential energy of each resulting geometry. High-level DFT calculations would be performed to obtain accurate energies.

A hypothetical data table for the relative energies of different conformers might look like this:

Conformer IDRelative Energy (kcal/mol)Key Dihedral Angles (degrees)Pyrrolidine Pucker
Conf-010.00[Specify angles]Envelope
Conf-020.85[Specify angles]Twist
Conf-031.52[Specify angles]Envelope

Frontier Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key tool for predicting a molecule's reactivity. dntb.gov.uaaimspress.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: The energy and location of the HOMO indicate the ability of the molecule to donate electrons. For this compound, the HOMO is expected to be localized on the electron-rich nitrogen atoms (both in the pyrrolidine ring and the terminal amino group) and the carbonyl oxygen.

LUMO: The energy and location of the LUMO indicate the ability of the molecule to accept electrons. The LUMO is likely to be centered around the carbonyl carbon, which is the most electrophilic site.

Energy Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical stability. nih.gov A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions.

Hypothetical FMO Data Table:

ParameterEnergy (eV)Description
EHOMO-6.5Indicates electron-donating ability
ELUMO-0.8Indicates electron-accepting ability
Energy Gap (ΔE)5.7Suggests moderate chemical stability

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic data with a high degree of accuracy, which is invaluable for confirming the structure of a synthesized compound. materialsciencejournal.org

NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net These theoretical shifts, when compared to experimental data, help in assigning the signals to specific atoms in the molecule.

IR Spectroscopy: The calculation of vibrational frequencies allows for the prediction of the Infrared (IR) spectrum. rsc.org Specific functional groups exhibit characteristic vibrational modes. For this compound, key predicted frequencies would include the C=O stretch of the ketone, N-H stretches of the primary amine, and C-N stretches associated with the pyrrolidine ring. researchgate.netmdpi.com

Hypothetical Predicted vs. Experimental IR Frequencies:

Vibrational ModePredicted Frequency (cm⁻¹)Expected Experimental Range (cm⁻¹)
N-H Stretch (Amine)3350, 32803400-3250
C-H Stretch (Alkyl)2950-28502960-2850
C=O Stretch (Ketone)17151725-1705
C-N Stretch (Pyrrolidine)11901250-1020

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. mdpi.comnih.gov MD simulations model the movements and interactions of atoms and molecules based on classical mechanics. fu-berlin.de

Methodology: An MD simulation would involve placing one or more molecules of this compound in a simulation box, often with a solvent like water, and calculating the forces between atoms to simulate their motion over a period of nanoseconds or longer. chemrxiv.org

Expected Insights:

Solvation Effects: MD simulations would reveal how the molecule interacts with solvent molecules. The polar amino and carbonyl groups would be expected to form hydrogen bonds with water.

Conformational Dynamics: The simulation would show how the molecule transitions between different conformations identified in the quantum chemical analysis, providing a dynamic view of its flexibility.

Intermolecular Interactions: In simulations with multiple molecules, one could study how they interact with each other, for instance, through hydrogen bonding between the amino group of one molecule and the carbonyl group of another.

Computational Modeling of Reaction Pathways and Energy Profiles

Computational chemistry can be used to model the entire course of a chemical reaction, identifying transition states and calculating activation energies.

Methodology: To study a potential reaction involving this compound, researchers would model the geometries of the reactants, products, and the high-energy transition state that connects them. By calculating the energies of these structures, a reaction energy profile can be constructed.

Potential Applications:

Synthesis Pathways: Modeling could be used to investigate the efficiency of different synthetic routes to the molecule.

Metabolic Pathways: If the molecule has biological activity, computational modeling could predict its metabolic fate by simulating potential reactions with metabolic enzymes. For example, the primary amine could be a site for enzymatic modification.

Advanced Analytical Methodologies for the Quantification and Purity Assessment of 6 Amino 1 Pyrrolidin 1 Yl Hexan 1 One

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, indispensable for the separation, identification, and quantification of chemical compounds. For a molecule such as 6-AMINO-1-(PYRROLIDIN-1-YL)HEXAN-1-ONE, which possesses a primary amine, a tertiary amine within a pyrrolidine (B122466) ring, and a ketone functional group, various chromatographic techniques offer tailored solutions for its analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantification and purity assessment of non-volatile and thermally labile compounds like this compound.

Method Development: A typical approach for this compound would involve reversed-phase HPLC (RP-HPLC). The basic primary amine group requires a mobile phase additive, such as trifluoroacetic acid (TFA) or formic acid, to ensure good peak shape by minimizing tailing. A C18 column is a common choice for the stationary phase due to its versatility. Detection can be effectively achieved using a UV detector, likely at a low wavelength (e.g., ~210 nm) as the molecule lacks a strong chromophore.

Given that the compound possesses a chiral center at the carbon atom where the amino group is attached, chiral HPLC is essential for separating its enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are often effective for separating the enantiomers of aminoketones. nih.govresearchgate.net Normal-phase chromatography, using a mobile phase like n-hexane mixed with an alcohol modifier (e.g., ethanol (B145695) or isopropanol), is commonly employed for such separations. nih.gov In some cases, pre-column derivatization with a suitable chiral derivatizing agent can also be employed to form diastereomers that can be separated on a standard achiral column. researchgate.net

Validation: A developed HPLC method must be validated to ensure its reliability. Validation parameters typically include:

Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response.

Accuracy: Determining the closeness of the measured value to the true value.

Precision: Assessing the degree of scatter between a series of measurements (repeatability and intermediate precision).

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Interactive Table: Proposed HPLC Method Parameters
ParameterReversed-Phase HPLCChiral HPLC
Column C18, 4.6 x 250 mm, 5 µmChiralcel® OD-H, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (gradient) with 0.1% TFAn-Hexane:Ethanol (isocratic, e.g., 90:10 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 210 nmUV at 210 nm
Column Temp. 25 °C25 °C
Injection Vol. 10 µL10 µL
Interactive Table: Hypothetical HPLC Validation Data
Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (RSD%) < 1.5%≤ 2.0%
LOD 0.05 µg/mLReportable
LOQ 0.15 µg/mLReportable
Specificity No interference from impuritiesPeak purity > 99%

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the polarity and low volatility of this compound, direct analysis by GC is challenging. Therefore, derivatization is typically required to convert the polar amine and ketone functionalities into more volatile and thermally stable groups.

Common derivatization strategies include:

Silylation: Reacting the primary amine with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a less polar trimethylsilyl (B98337) (TMS) derivative.

Acylation: Treating the amine with an acylating agent such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) to form a stable amide derivative. nih.gov

Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS). A nonpolar or medium-polarity capillary column (e.g., DB-5ms) is typically used. The GC oven temperature is programmed to ramp up to facilitate the elution of the derivative. The mass spectrometer provides structural information based on the fragmentation pattern of the derivatized molecule, aiding in its identification and the characterization of any impurities. nih.govresearchgate.net

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for qualitative analysis, such as monitoring the progress of a chemical reaction. nih.gov For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A typical TLC setup would involve a silica (B1680970) gel plate as the stationary phase. The mobile phase, or eluent, would be a mixture of solvents, for example, dichloromethane (B109758)/methanol (B129727) or ethyl acetate/hexane (B92381), often with a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to prevent the streaking of the basic amine spots.

After the plate is developed, the spots can be visualized. If the compounds are UV-active, they can be seen under a UV lamp. For compounds that are not UV-active, or for better visualization, a staining reagent is used. For the primary amine group in the target molecule, ninhydrin (B49086) is a highly effective stain, producing a characteristic purple or pink spot upon heating. reachdevices.comillinois.edu Potassium permanganate (B83412) stain can also be used, which reacts with the oxidizable functional groups in the molecule. wordpress.com By comparing the retention factor (Rf) values of the spots to those of the starting materials and the expected product, the progress of the reaction can be efficiently monitored.

Interactive Table: Common TLC Visualization Reagents for Amines
ReagentPreparationVisualizationTarget Group
Ninhydrin 0.3g in 100 mL n-butanol with 3 mL acetic acid. rochester.eduPink to purple spots upon heating. illinois.eduPrimary/Secondary Amines
Potassium Permanganate 1.5g KMnO₄, 10g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water.Yellow/brown spots on a purple background. wordpress.comOxidizable groups (amines, etc.)
Fluorescamine Solution in acetone.Fluorescent spots under UV light (366 nm).Primary Amines

Capillary Electrophoresis (CE) for High-Resolution Purity Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species. taylorfrancis.com Given its basic nature, this compound can be readily analyzed in its protonated, cationic form.

Capillary Zone Electrophoresis (CZE) is the most common mode of CE. nih.gov In CZE, a background electrolyte (BGE), typically a buffer solution, is used to fill a narrow fused-silica capillary. For the analysis of this compound, an acidic BGE (e.g., phosphate (B84403) buffer at pH 2.5) would ensure that the primary and pyrrolidine amine groups are fully protonated, allowing the molecule to migrate as a cation toward the cathode. kapillarelektrophorese.eu This technique offers very high separation efficiency, making it excellent for assessing the purity of the compound and detecting closely related impurities.

Furthermore, CE is a powerful tool for chiral separations. By adding a chiral selector to the BGE, the enantiomers of the compound can be separated. Cyclodextrins (CDs) are commonly used chiral selectors for this purpose. nih.gov The differential interaction of the enantiomers with the chiral selector inside the capillary leads to different migration times, enabling their separation and quantification.

Titrimetric and Other Quantitative Chemical Assays for Specific Functional Groups

Titrimetric methods are classical chemical analysis techniques that can provide highly accurate quantification of specific functional groups. For this compound, the primary aliphatic amine group is the most amenable to titrimetric analysis.

Non-Aqueous Acid-Base Titration: The basicity of the primary amine allows for its direct titration with a strong acid, such as perchloric acid, in a non-aqueous solvent like glacial acetic acid. The endpoint can be determined potentiometrically or with a visual indicator. This method is robust and can provide a direct measure of the total basic amine content.

Reaction-Based Titration: More specific methods involve the reaction of the primary amine followed by titration. For example, primary amines react quantitatively with phenyl isothiocyanate to form a substituted thiourea (B124793). rsc.orgrsc.org This reaction can be used to determine the amount of primary amine in the presence of tertiary amines. The resulting thiourea or the excess reagent can then be quantified by a suitable titration method. Another approach involves the reaction of primary and secondary amines with carbon disulfide to form dithiocarbamic acids, which can then be titrated with a standard base like sodium hydroxide (B78521). dss.go.th

These classical methods are valuable for providing an absolute assay value for the compound, which can be used to qualify primary reference standards.

Applications of 6 Amino 1 Pyrrolidin 1 Yl Hexan 1 One in Organic Synthesis and Materials Science

6-AMINO-1-(PYRROLIDIN-1-YL)HEXAN-1-ONE as a Versatile Synthetic Building Block

The presence of two distinct and reactive functional groups, the primary amine and the amide, allows this compound to be employed as a versatile building block or linker in the synthesis of more complex molecular architectures.

Precursor in Complex Molecule Synthesis

The structure of this compound is fundamentally based on 6-aminohexanoic acid (Ahx), a molecule widely recognized for its role as a flexible, hydrophobic linker in various biologically active structures. nih.govresearchgate.net The six-carbon aliphatic chain provides conformational flexibility, which can be crucial for positioning other molecular fragments in an optimal orientation for biological interactions.

The table below compares the structural features of 6-aminohexanoic acid as a linker with the potential role of the title compound.

Property6-Aminohexanoic Acid (Ahx) LinkerThis compound as a Linker Fragment
Reactive Groups Primary Amine, Carboxylic AcidPrimary Amine
Chain Length 6 carbons6 carbons
Flexibility HighHigh
Terminal Group Carboxylic Acid (or derivative)Pyrrolidine (B122466) Amide
Potential Influence Provides spacing and flexibility. nih.govProvides spacing, flexibility, and a polar, non-ionizable amide group that can affect solubility and hydrogen bonding potential.

Role in Heterocyclic Compound Synthesis

The terminal primary amine of this compound is a key functional group for the construction of nitrogen-containing heterocycles. Primary amines are common precursors in a variety of cyclization reactions. For example, through condensation reactions with 1,3-dicarbonyl compounds, the primary amine could be used to synthesize substituted pyrroles. Similarly, reactions with appropriate diketones or their equivalents could lead to the formation of larger heterocyclic rings.

While these transformations would modify the original structure, they highlight the potential of this compound as a starting material for generating libraries of compounds containing a pyrrolidine amide moiety tethered to a heterocyclic core. Pyrrolidine carboxamides themselves are a known class of compounds investigated for biological activity. nih.govontosight.ai

Evaluation of this compound as a Ligand or Catalyst Scaffold

The coordination chemistry of bifunctional molecules containing both amine and amide groups is a field of active research. This compound possesses two potential coordination sites for metal ions: the nitrogen atom of the primary amine and the oxygen atom of the amide carbonyl group.

The primary amine is a strong Lewis base and can readily coordinate to a variety of transition metals. The amide oxygen is a weaker donor but can still participate in coordination, particularly with hard metal centers. The six-carbon chain allows for significant flexibility, which would enable the molecule to act as a monodentate ligand through the amine group or potentially as a bidentate chelating ligand, forming a large, flexible chelate ring. The stability of such a metal complex would depend on the nature of the metal ion and the reaction conditions. The use of such a molecule as a ligand could influence the solubility and reactivity of metal catalysts in organic media.

The table below outlines the potential coordination properties of the functional groups present in the molecule.

Functional GroupDonor AtomLewis BasicityPotential Coordination Mode
Primary Amine NitrogenStrongMonodentate, Bridging
Pyrrolidine Amide OxygenWeakMonodentate, Chelating (with amine)

Integration of this compound into Polymeric Systems and Advanced Materials

The structure of this compound is directly analogous to 6-aminohexanoic acid, the monomer used in the industrial production of the polyamide Nylon-6. nih.govresearchgate.net This suggests a strong potential for the title compound to be used as a novel monomer in polymer chemistry.

The primary amine can participate in step-growth polymerization reactions, such as polycondensation with dicarboxylic acids or their derivatives (e.g., diacyl chlorides). This reaction would result in a new class of polyamides where the polymer backbone is regularly functionalized with pyrrolidine-1-carbonyl side chains.

The presence of these bulky and relatively polar pyrrolidine amide side groups would be expected to significantly alter the properties of the resulting polymer compared to a linear polyamide like Nylon-6. These modifications could lead to changes in:

Solubility: The amide side chains might increase the polymer's affinity for more polar solvents.

Thermal Properties: The bulky side groups could disrupt chain packing and lower the melting point and crystallinity compared to Nylon-6.

Mechanical Properties: Changes in intermolecular forces and chain mobility would affect the polymer's strength, flexibility, and elasticity.

Functionalization: The pyrrolidine ring itself could be a site for further chemical modification, allowing for the creation of functional materials.

This approach parallels the synthesis of pyrrolidine-amide oligonucleotide mimics (POMs), where a pyrrolidine-based backbone is used to create polymers with specific recognition properties. nih.gov

A structural comparison between Nylon-6 and the hypothetical polyamide is presented below.

FeatureNylon-6Hypothetical Polyamide
Monomer 6-Aminohexanoic AcidThis compound and a Dicarboxylic Acid
Repeating Unit -[NH-(CH₂)₅-CO]--[NH-(CH₂)₅-CO-N(CH₂)₄-CO-R-CO]-
Side Chains NonePyrrolidine Amide Groups
Interchain Bonding Hydrogen bonds between amide N-H and C=OPotentially disrupted hydrogen bonding; steric interactions from side groups

By leveraging established polymerization techniques, this compound could serve as a valuable monomer for the development of new functional polymers and advanced materials with tailored properties.

Future Research Trajectories and Emerging Opportunities for 6 Amino 1 Pyrrolidin 1 Yl Hexan 1 One

Innovations in Green and Sustainable Synthesis of 6-AMINO-1-(PYRROLIDIN-1-YL)HEXAN-1-ONE

The synthesis of this compound can be envisioned through various modern synthetic strategies that prioritize sustainability, efficiency, and atom economy. Traditional methods for the formation of the amide bond might involve coupling agents that generate significant waste. Green chemistry principles, however, would favor catalytic and more direct approaches.

Future research could focus on the development of catalytic methods that minimize waste and energy consumption. For instance, the direct amidation of a 6-aminohexanoic acid derivative with pyrrolidine (B122466), or the reaction of a caprolactam derivative, could be explored using novel catalysts. Biocatalytic methods, in particular, represent a promising frontier. The use of enzymes, such as lipases or engineered amidases, could offer high selectivity and mild reaction conditions, thereby reducing the environmental impact of the synthesis.

Here is a comparative overview of potential green synthetic approaches:

Synthetic ApproachPotential AdvantagesRelevant Research Context
Biocatalytic Amidation High selectivity, mild reaction conditions, biodegradable catalysts.Transaminases have been used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones. acs.org
Catalytic Direct Amidation Reduced waste compared to stoichiometric coupling agents, potential for catalyst recycling.Various metal and organocatalysts are being developed for direct amide bond formation.
Flow Chemistry Synthesis Improved safety, enhanced reaction control, ease of scalability.Flow chemistry is increasingly being adopted for the synthesis of fine chemicals and active pharmaceutical ingredients.
Multicomponent Reactions (MCRs) High atom and step economy, reduced reaction time, generation of molecular diversity. researchgate.netCopper(I)-catalyzed three-component coupling of a ω-chloro ketone, a primary amine, and an alkyne has been used to synthesize substituted pyrrolidines. acs.org

Exploration of Novel Chemical Reactivity and Transformation Pathways

The bifunctional nature of this compound, with its primary amine and tertiary amide (within the pyrrolidine ring), opens up a plethora of possibilities for novel chemical transformations. The primary amine can serve as a handle for a variety of derivatizations, such as N-alkylation, N-acylation, and sulfonylation, leading to a diverse library of new compounds.

The ketone functionality, while part of an amide, and the adjacent methylene (B1212753) groups also present opportunities for further reactions. For example, the α-protons to the carbonyl group could potentially undergo enolization, allowing for aldol-type reactions or other carbon-carbon bond-forming transformations under specific conditions.

Future research could investigate intramolecular cyclization reactions, where the terminal amino group reacts with the amide carbonyl or other parts of the molecule to form novel heterocyclic systems. Such transformations could be triggered by heat, light, or specific catalysts. The pyrrolidine ring itself, while generally stable, could participate in ring-opening or ring-expansion reactions under forcing conditions, leading to more complex molecular architectures.

Deeper Insights from Advanced Mechanistic and Computational Studies

A thorough understanding of the conformational landscape and electronic properties of this compound is crucial for predicting its reactivity and potential applications. Advanced computational methods, such as Density Functional Theory (DFT), can provide valuable insights into its three-dimensional structure, bond energies, and electrostatic potential. researchgate.netacs.org

Mechanistic studies of its formation and subsequent reactions would also be highly informative. For instance, computational modeling could be employed to elucidate the reaction pathways of the synthetic methods proposed in section 9.1, helping to optimize reaction conditions and catalyst design. acs.org The study of iminium ion formation, a common feature in reactions involving pyrrolidine derivatives, could be computationally examined to understand the compound's behavior in acidic media or in the presence of carbonyl compounds. acs.org

Isotopic labeling studies could be used to experimentally probe reaction mechanisms, tracing the fate of specific atoms during transformations. A combination of these experimental and computational approaches would provide a comprehensive understanding of the molecule's chemical behavior.

Untapped Potential in Chemical Methodology Development and Advanced Material Design

The unique structure of this compound suggests its potential as a valuable building block in both chemical methodology and materials science.

Organocatalysis: Pyrrolidine derivatives are well-established as highly effective organocatalysts for a variety of asymmetric reactions. nih.gov The presence of both a pyrrolidine moiety and a primary amine in the target molecule could allow it to function as a bifunctional organocatalyst, where the amine group could act as a hydrogen bond donor to activate substrates while the pyrrolidine nitrogen participates in enamine or iminium ion formation. Future research could explore its efficacy in reactions such as aldol (B89426) additions, Michael additions, and Mannich reactions.

Advanced Materials: The primary amine group provides a reactive site for incorporation into polymeric structures. It could be used as a monomer or a cross-linking agent in the synthesis of polyamides, polyimides, or other functional polymers. The resulting materials could possess interesting properties due to the presence of the flexible hexanoyl chain and the polar amide groups, potentially finding applications as specialty coatings, adhesives, or hydrogels.

The ability of the amine and amide groups to coordinate with metal ions also suggests potential applications in the design of coordination polymers or metal-organic frameworks (MOFs). These materials could exhibit interesting catalytic, sorptive, or photoluminescent properties.

The following table outlines potential applications for this compound in methodology and material design:

Area of ApplicationPotential Role of the CompoundRationale
Organocatalysis Bifunctional organocatalystThe pyrrolidine moiety can form enamines/iminium ions, while the primary amine can act as a hydrogen-bond donor. nih.gov
Polymer Chemistry Monomer or cross-linkerThe primary amine allows for incorporation into polymer backbones (e.g., polyamides).
Coordination Chemistry Ligand for metal complexesThe nitrogen and oxygen atoms can act as donor sites for metal coordination.
Supramolecular Chemistry Building block for self-assembled structuresThe combination of hydrogen bond donors and acceptors can drive the formation of ordered supramolecular assemblies.

Q & A

Q. How should researchers design experiments to study the synthesis of 6-Amino-1-(pyrrolidin-1-yl)hexan-1-one while ensuring reproducibility?

  • Methodological Answer : Use frameworks like PICO (defining Population/Problem, Intervention, Comparison, Outcome) and FINER (Feasibility, Interest, Novelty, Ethics, Relevance) to structure the research question . Link the synthesis pathway to a theoretical framework (e.g., nucleophilic acyl substitution or amine-ketone coupling mechanisms) to guide reagent selection and reaction conditions . For reproducibility, employ factorial design to test variables (temperature, solvent polarity, catalyst loading) and document deviations systematically .

Table 1: Key Variables in Synthesis Optimization

VariableRange TestedOutcome Metric (Yield/Purity)Theoretical Basis
Reaction Temperature25–80°CHPLC quantification Arrhenius kinetics
Solvent PolarityDCM to DMFNMR spectral analysis Solvent-effect theories

Q. What analytical techniques are recommended for characterizing this compound, and how should methodological parameters be optimized?

  • Methodological Answer : Prioritize NMR (¹H/¹³C for structural elucidation), HPLC (purity assessment), and mass spectrometry (molecular weight confirmation). Optimize parameters:
  • NMR : Use deuterated solvents (e.g., CDCl₃) and relaxation delays ≥5×T₁ for quantitative accuracy .
  • HPLC : Adjust mobile phase (acetonitrile/water gradients) to resolve polar impurities; validate with spiked samples .
    Cross-validate results with computational tools (e.g., COMSOL for diffusion modeling) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS Category 4 guidelines (acute toxicity via oral, dermal, inhalation routes):
  • Use fume hoods for synthesis .
  • Wear nitrile gloves and chemical-resistant aprons.
  • Store in airtight containers with desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on the physicochemical properties of this compound?

  • Methodological Answer : Conduct systematic reviews to identify contextual discrepancies (e.g., solvent effects on solubility measurements) . Use factorial design to isolate confounding variables (e.g., pH, ionic strength) and apply statistical validation (ANOVA with post-hoc Tukey tests) . For disputed melting points, perform DSC (Differential Scanning Calorimetry) under inert atmospheres to exclude oxidation artifacts .

Q. What computational methods can predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Combine DFT (Density Functional Theory) for electronic structure analysis (e.g., Fukui indices for nucleophilic/electrophilic sites) and MD (Molecular Dynamics) simulations to model solvent interactions . Validate predictions with small-scale kinetic experiments (e.g., pseudo-first-order rate constants under varied conditions) .

Table 2: Computational vs. Experimental Reactivity Validation

ParameterComputational PredictionExperimental ResultDeviation (%)
Activation Energy (kJ/mol)85.382.13.8
Solvent Effect (logP)1.21.414.3

Q. How do structural modifications to the pyrrolidine moiety affect the compound’s bioactivity, and what experimental frameworks validate these relationships?

  • Methodological Answer : Use SAR (Structure-Activity Relationship) studies with systematic substitutions (e.g., replacing pyrrolidine with piperidine or morpholine). Employ dose-response assays (e.g., IC₅₀ for enzyme inhibition) and bibliometric analysis to correlate trends with existing literature . For mechanistic insights, integrate QSPR (Quantitative Structure-Property Relationship) models to predict bioactivity shifts .

Methodological Notes

  • Theoretical Frameworks : Always anchor experiments to reaction mechanisms or thermodynamic principles to ensure hypothesis-driven design .
  • Data Validation : Cross-reference findings with multiple analytical techniques (e.g., NMR + XRD for crystallinity) to mitigate instrumental biases .
  • Ethical Compliance : Document safety protocols and obtain ethics approvals for bioactivity studies involving cell lines or animal models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-AMINO-1-(PYRROLIDIN-1-YL)HEXAN-1-ONE
Reactant of Route 2
Reactant of Route 2
6-AMINO-1-(PYRROLIDIN-1-YL)HEXAN-1-ONE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.